molecular formula C11H14N2O4 B054209 4-(Butylamino)-3-nitrobenzoic acid CAS No. 120321-65-5

4-(Butylamino)-3-nitrobenzoic acid

Cat. No. B054209
M. Wt: 238.24 g/mol
InChI Key: PATRMRVHZVOHEB-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-nitrobenzoic acid is a chemical compound of interest due to its structural and functional properties. This compound is related to several research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and ethyl 4-butylamino-3-nitrobenzoate, has been explored through various chemical reactions involving nitration, reduction, and esterification processes. These studies highlight methods to achieve high yield and efficiency, showcasing the importance of optimizing synthesis conditions for related nitrobenzoic acid derivatives (Cai Chun, 2004); (S. N. Narendra Babu et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 4-butylamino-3-nitrobenzoate has been analyzed, revealing that it consists of three crystallographically independent molecules, each stabilized by intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif. This structural analysis provides insight into the stabilization mechanisms of similar compounds (S. N. Narendra Babu et al., 2009).

Chemical Reactions and Properties

Research on related compounds demonstrates a variety of chemical reactions, including nitration, reduction, and esterification, which are crucial for the synthesis of 4-(Butylamino)-3-nitrobenzoic acid derivatives. These studies also highlight the importance of optimizing reaction conditions to improve yield and efficiency (Ren Li-jun, 2008).

Scientific Research Applications

  • Crystallography and Molecular Structure :

    • Ethyl 4-butylamino-3-nitrobenzoate : The crystal structure of this compound reveals an S(6) ring motif formed by intramolecular N—H⋯O hydrogen bonds. The structure is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in understanding molecular interactions and designing new materials (Narendra Babu et al., 2009).
  • Chemical Synthesis and Improvement :

    • Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate : An improved synthesis method using a mix of nitric and sulfuric acids has been developed, offering advantages like high yield, low production cost, and high quality. This suggests its utility in efficient and cost-effective industrial production (Cai Chun, 2004).
  • Pharmaceutical Intermediates :

    • Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate : This compound, an important pharmaceutical intermediate, was synthesized with a high total yield of 72%. The process involved nitrating Methyl 4-butyrylamino-3-methylbenzoate and reducing the nitrated compound. This indicates its role in pharmaceutical manufacturing (Tao Feng, 2005).
  • Molecular Electrostatic Potential and Luminescent Properties :

    • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : This compound is synthesized from Ethyl 4-(butylamino)-3-nitrobenzoate. Its structural characteristics and molecular electrostatic potential were analyzed, indicating potential applications in fields requiring detailed molecular analysis and possibly in optoelectronic applications due to its luminescent properties (Sathyanarayana et al., 2021).
  • Solid-Phase Synthesis :

    • Substituted 2-aminomethylbenzimidazoles : Resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to 4-(Butylamino)-3-nitrobenzoic acid, was used to create substituted 1,2-diaminobenzenes, which subsequently form benzimidazoles. This suggests potential applications in creating diverse pharmaceutical compounds through solid support strategies (Kilburn et al., 2000).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Personal protective equipment should be used .

Future Directions

While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of 4-(Butylamino)-3-nitrobenzoic acid.

properties

IUPAC Name

4-(butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATRMRVHZVOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385259
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylamino)-3-nitrobenzoic acid

CAS RN

120321-65-5
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 4-chloro-3-nitrobenzoic acid and 222 parts of 1-butanamine was stirred for 3 hours at reflux temperature. After cooling and evaporation of the excess of 1-butanamine, the reaction mixture was acidified with a sulfuric acid solution 2N to pH 1. The precipitated product was filtered off and dried, yielding 59 parts (100%) of 4-(butylamino)-3-nitrobenzoic acid (int. 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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